molecular formula C14H12N2O2 B7792589 5-Amino-3-benzyl-2,3-dihydro-1,3-benzoxazol-2-one

5-Amino-3-benzyl-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B7792589
M. Wt: 240.26 g/mol
InChI Key: VTFQUUZGVFAYCS-UHFFFAOYSA-N
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Description

5-Amino-3-benzyl-2,3-dihydro-1,3-benzoxazol-2-one is a useful research compound. Its molecular formula is C14H12N2O2 and its molecular weight is 240.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-3-benzyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c15-11-6-7-13-12(8-11)16(14(17)18-13)9-10-4-2-1-3-5-10/h1-8H,9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFQUUZGVFAYCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=CC(=C3)N)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The 1,3 Benzoxazol 2 One Scaffold: a Privileged Structure in Chemistry

The 1,3-benzoxazol-2-one scaffold is a cornerstone in the fields of medicinal and organic chemistry, widely recognized for its versatile biological activities. researchgate.netmdpi.com This bicyclic heterocyclic system is a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple biological targets, thus exhibiting a wide array of pharmacological effects. researchgate.netnih.gov The inherent structural features of the benzoxazolone nucleus, including its distinct physicochemical profile and the presence of both lipophilic and hydrophilic fragments, make it an ideal starting point for drug design. nih.gov

The significance of this scaffold is underscored by the diverse biological activities demonstrated by its derivatives, which include antimicrobial, anticancer, anti-inflammatory, analgesic, and neuroprotective properties. mdpi.comnih.gov The versatility of the benzoxazolone ring allows for chemical modifications at various positions, enabling the synthesis of a vast library of compounds with tailored biological functions. nih.gov Researchers have particularly focused on substitutions at the C-2 and C-5 positions of the benzoxazole (B165842) core, as these modifications have been shown to significantly influence the molecule's potency and selectivity. mdpi.com

Table 1: Reported Biological Activities of 1,3-Benzoxazol-2-one Derivatives

Biological ActivityReference
Antimicrobial researchgate.netmdpi.com
Anticancer mdpi.comresearchgate.net
Anti-inflammatory mdpi.comnih.gov
Analgesic mdpi.comnih.gov
Neuroprotective mdpi.comnih.gov
Anti-HIV researchgate.netnih.gov

A Look Back: the Historical Context of Substituted 2,3 Dihydro 1,3 Benzoxazol 2 One Derivatives

The exploration of substituted 2,3-dihydro-1,3-benzoxazol-2-one derivatives has a rich history in chemical biology, with numerous compounds from this class having been synthesized and evaluated for their biological potential. The journey of these derivatives from laboratory curiosities to valuable research tools and therapeutic agents highlights the enduring importance of this chemical family.

Historically, the synthesis of various benzoxazolone derivatives has been a focal point for chemists aiming to develop new therapeutic agents. researchgate.net Commercially available drugs containing this scaffold, such as the muscle relaxant chlorzoxazone, underscore the clinical relevance of this class of compounds. researchgate.net The ability of the benzoxazolone heterocycle to act as a bioisosteric surrogate for other chemical moieties, like phenols or catechols, has further cemented its role in medicinal chemistry. researchgate.net

Over the years, extensive research has been dedicated to understanding the structure-activity relationships (SAR) of these derivatives. These studies have provided invaluable insights into how different substituents on the benzoxazolone ring influence their biological activity. For instance, the introduction of various functional groups has been shown to modulate their antimicrobial and anticancer efficacy. researchgate.net

Charting the Course: Research Trajectories for 5 Amino 3 Benzyl 2,3 Dihydro 1,3 Benzoxazol 2 One

The investigation into 5-Amino-3-benzyl-2,3-dihydro-1,3-benzoxazol-2-one represents a logical progression in the exploration of the benzoxazolone scaffold. The specific substitutions at the 5- and 3-positions—an amino group and a benzyl (B1604629) group, respectively—are not arbitrary but are based on established principles of medicinal chemistry aimed at potentially enhancing the molecule's biological profile.

The primary research objectives for investigations into this particular compound would likely revolve around its synthesis, characterization, and comprehensive evaluation of its biological activities. A key trajectory would be to explore its potential as an antimicrobial or anticancer agent, given the known efficacy of other benzoxazolone derivatives in these areas. mdpi.comnih.gov

The introduction of an amino group at the 5-position is of particular interest as this functional group can serve as a handle for further chemical modifications, allowing for the creation of a diverse library of second-generation compounds. researchgate.net Furthermore, the presence of the benzyl group at the 3-position can influence the molecule's lipophilicity and steric properties, which in turn can affect its interaction with biological targets.

Computational Chemistry and Molecular Modeling of 5 Amino 3 Benzyl 2,3 Dihydro 1,3 Benzoxazol 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic and Geometric Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are frequently employed to determine the optimized molecular geometry and electronic properties of benzoxazole (B165842) derivatives. nih.gov Methods like DFT with the B3LYP functional and a 6-311++g(d,p) basis set are used to calculate structural parameters such as bond lengths, bond angles, and dihedral angles. nih.gov These calculations provide a detailed three-dimensional picture of the molecule in its ground state.

The electronic properties are further elucidated by analyzing the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. epstem.netnih.gov A smaller HOMO-LUMO gap suggests higher reactivity. Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map helps to identify the electron-rich and electron-deficient regions of the molecule, indicating sites prone to electrophilic and nucleophilic attack. nih.gov

Table 1: Representative Calculated Geometric Parameters for a Benzoxazole Derivative Core Structure

ParameterValue (Å or °)Method/Basis Set
C-O (oxazole)1.38DFT/B3LYP/6-311++g(d,p)
C=O1.21DFT/B3LYP/6-311++g(d,p)
N-C (oxazole)1.39DFT/B3LYP/6-311++g(d,p)
C-N-C (angle)109.5DFT/B3LYP/6-311++g(d,p)
O-C-N (angle)108.2DFT/B3LYP/6-311++g(d,p)

Note: Data is representative of the benzoxazole core and may vary slightly for the specific title compound.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For benzoxazole derivatives, docking studies have been instrumental in identifying potential biological targets and understanding their mechanism of action. researchgate.net These simulations can predict the binding affinity, or docking score, and visualize the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein. wjarr.com

For example, various 2-substituted benzoxazole derivatives have been docked against targets like the COVID-19 main protease (M-pro), prostaglandin-endoperoxide synthase (PGHS), and caspase-3 to explore their potential as antiviral, anti-inflammatory, and anticancer agents, respectively. nih.govresearchgate.netwjarr.com Studies on 3-substituted-2(3H)-benzoxazolones have shown that the carbonyl group of the benzoxazolone core can be significant for forming hydrogen bonds with key residues like ARG207 in caspase-3. wjarr.com

Table 2: Example Molecular Docking Results for Benzoxazole Derivatives Against Various Protein Targets

Compound TypeProtein TargetKey Interacting ResiduesPredicted Activity
2-(p-chloro-benzyl)-benzoxazole derivativeCOVID-19 M-pro (6LU7)CYS145, HIS41Antiviral
3-Substituted-2(3H)-benzoxazoloneCaspase-3ARG207Anticancer
2-Substituted benzoxazole derivativePGHSNot specifiedAnti-inflammatory

Note: This table illustrates the application of molecular docking to the general class of benzoxazole compounds.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to analyze the stability and dynamic behavior of the ligand-protein complex over time. tandfonline.com MD simulations provide a more realistic model of the biological environment by considering the movement of atoms and solvent effects. nih.gov

For benzoxazole and related heterocyclic structures, MD simulations are used to validate the docking results by assessing the stability of the predicted binding pose. researchgate.netnih.gov Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored throughout the simulation. A stable RMSD value over a simulation period (e.g., 100-200 ns) suggests that the ligand remains securely bound within the active site, confirming a stable interaction. researchgate.netresearchgate.net These simulations offer deeper insights into conformational changes and the persistence of key intermolecular interactions predicted by docking.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at building mathematical models that correlate the chemical structure of a series of compounds with their biological activity. While specific QSAR models for 5-Amino-3-benzyl-2,3-dihydro-1,3-benzoxazol-2-one were not found, the principles of structure-activity relationships (SAR) are widely applied to this class of compounds.

SAR studies on large groups of benzoxazole derivatives have helped to establish relationships between specific structural features and their resulting biological effects. nih.gov For instance, research on 3-(2-benzoxazol-5-yl)alanine derivatives revealed that the type and position of substituents on the benzoxazole ring significantly influence their antimicrobial and cytotoxic properties. nih.gov Such qualitative and quantitative models are crucial for optimizing lead compounds and predicting the activity of novel, untested molecules, thereby streamlining the drug discovery process.

Theoretical Prediction of Reactivity and Reaction Pathways

The reactivity of this compound can be theoretically predicted using data from quantum chemical calculations. The energies and distributions of the HOMO and LUMO are particularly important. The HOMO region indicates the area most likely to donate electrons in a reaction (a nucleophilic site), while the LUMO region indicates the area most likely to accept electrons (an electrophilic site). nih.gov The analysis of these frontier orbitals helps in predicting how the molecule will interact with other reagents.

Furthermore, computational chemistry can be used to model entire reaction pathways for the synthesis of benzoxazole derivatives. nih.govmdpi.com By calculating the energies of reactants, transition states, and products, researchers can determine the most energetically favorable pathway for a given synthesis, such as the Buchwald–Hartwig amination or azide-nitrile cycloaddition reactions used to create complex derivatives. nih.govmdpi.com This allows for the optimization of reaction conditions and the prediction of potential side products.

Crystal Structure Prediction and Analysis of Intermolecular Interactions

While a specific crystal structure for this compound is not detailed in the available literature, X-ray crystallography studies on closely related compounds provide valuable insights into its likely solid-state conformation and packing. For instance, the crystal structure of 3-Anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one reveals that the 2,3-dihydro-1,3-benzoxazole ring system is essentially planar. nih.gov

Table 3: Example Crystallographic Data for a Related Compound: 3-Anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one

ParameterValue
Chemical FormulaC₁₄H₁₁ClN₂O₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.7379
b (Å)12.4797
c (Å)10.2392
β (°)93.129
Volume (ų)1242.48

Source: Data derived from crystallographic studies on a similar benzoxazolone derivative. nih.gov

Biological Activity and Mechanistic Investigations of 5 Amino 3 Benzyl 2,3 Dihydro 1,3 Benzoxazol 2 One and Its Derivatives

In Vitro Antimicrobial Research Modalities

The antimicrobial potential of benzoxazolone derivatives has been systematically investigated against a wide array of pathogenic microorganisms. These studies utilize standardized methodologies to determine the efficacy of these compounds in inhibiting microbial growth.

Evaluation against Bacterial Strains (Gram-Positive and Gram-Negative)

Derivatives of the benzoxazolone scaffold have been shown to possess a broad spectrum of antibacterial activity. nih.govresearchgate.netesisresearch.org In vitro testing has confirmed their efficacy against both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.net

Studies have evaluated these compounds against various bacterial species, including Gram-positive strains like Staphylococcus aureus, Enterococcus faecalis, Bacillus subtilis, and Streptococcus pyogenes, and Gram-negative strains such as Escherichia coli, Pseudomonas aeruginosa, and Salmonella Enteritidis. mdpi.comresearchgate.netfabad.org.trresearchgate.net The minimum inhibitory concentration (MIC) values for some derivative series against these bacteria were found to be in the range of 8-512 µg/ml. fabad.org.tr

Certain structural modifications have yielded highly potent compounds. For instance, a series of (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivatives demonstrated significant activity, with one compound in particular exhibiting MIC values ranging from 0.098 to 0.78 μg/mL against all tested bacteria. nih.gov Research has indicated that Gram-negative E. coli and Gram-positive B. subtilis can be particularly sensitive to some benzoxazolinone derivatives. mdpi.com In contrast, other studies found that 3-(2-benzoxazol-5-yl)alanine derivatives were selectively active against Gram-positive bacteria like B. subtilis. nih.gov

Antibacterial Activity of Benzoxazolone Derivatives
Bacterial StrainGram TypeObserved Activity / MIC RangeSource
Staphylococcus aureusGram-PositiveActive mdpi.comfabad.org.trresearchgate.net
Enterococcus faecalisGram-PositiveActive fabad.org.tr
Bacillus subtilisGram-PositiveHighly Sensitive nih.govmdpi.com
Escherichia coliGram-NegativeHighly Sensitive mdpi.comresearchgate.netfabad.org.tr
Pseudomonas aeruginosaGram-NegativeActive researchgate.netfabad.org.tr
Salmonella EnteritidisGram-NegativeSome Resistance Noted mdpi.com

Antifungal Activity Assessment

In addition to antibacterial effects, benzoxazolone derivatives have been evaluated for their efficacy against various fungal pathogens. researchgate.net These assessments have included human pathogens like Candida species as well as phytopathogenic fungi that affect plants. nih.govnih.govnih.gov

Several studies have documented the activity of these compounds against Candida albicans. fabad.org.trresearchgate.net In one study, most of the tested derivatives showed an equal MIC value of 128 µg/ml against C. albicans. fabad.org.tr Another investigation of 13 different benzoxazole (B165842) derivatives found that one compound exhibited strong action against C. krusei with a MIC of 15.6 µg/mL and notable activity against C. albicans with a MIC of 62.5 µg/mL. nih.gov However, not all derivatives show potent antifungal activity, with some studies reporting poor MIC values against C. albicans. nih.gov

Research into phytopathogenic fungi has also yielded promising results. A series of benzoxazole derivatives demonstrated that some candidates could achieve over 50% inhibition against five different fungal strains. mdpi.com Another study found that a specific derivative had a potent curative effect against Phomopsis sp. in vivo. nih.gov

Antifungal Activity of Benzoxazolone Derivatives
Fungal StrainTypeObserved Activity / MIC or InhibitionSource
Candida albicansHuman PathogenMIC values of 62.5 µg/mL and 128 µg/mL reported fabad.org.trnih.gov
Candida kruseiHuman PathogenMIC value of 15.6 µg/mL reported nih.gov
Phytopathogenic FungiPlant Pathogen>50% inhibition rate by some derivatives mdpi.com
Phomopsis sp.Plant PathogenPotent curative effect in vivo nih.gov

Hypothesized Molecular Mechanisms of Antimicrobial Action

To understand the basis of their antimicrobial effects, researchers have investigated the molecular mechanisms of benzoxazolone derivatives. Molecular docking studies have been a key tool in hypothesizing their cellular targets.

For antibacterial action, studies suggest that the activity of these compounds may be linked to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. researchgate.net Other potential microbial enzyme targets identified through docking studies include topoisomerase II. researchgate.net

In the context of antifungal activity, several mechanisms have been proposed. One study evidenced that the biological activity against C. albicans occurs at the plasma membrane. nih.gov Another investigation suggested that a potent derivative exerts its effect by targeting the mycelial cell membrane. nih.gov In silico studies have also predicted the inhibition of enzymes crucial for fungal survival, such as HSP90, aldehyde dehydrogenase, sterol 14α-demethylase, secreted aspartic proteinase (SAP), and N-myristoyltransferase (NMT). nih.govresearchgate.net Furthermore, the physicochemical properties of the molecules, such as the electrophilic nature of the nitrogen atom and the lipophilicity of substituents on the aromatic ring, appear to be directly involved in their antifungal activity. researchgate.net

Anticancer Activity Studies in Cell Line Models

The therapeutic potential of benzoxazolone derivatives extends to oncology, where numerous studies have highlighted their cytotoxic and antiproliferative effects against various human cancer cell lines.

Cytotoxic and Antiproliferative Effects in Diverse Cancer Cell Lines

Benzoxazolone derivatives have demonstrated significant growth inhibitory activities against a range of cancer cell lines. nih.gov In one study, 17 new derivatives were examined against human liver (HepG2), breast (MCF-7), and colon (HCT-29) cancer cells, with six of the compounds showing significant antiproliferative activity at concentrations below 10 μM. nih.govresearchgate.net

Other novel benzoxazole derivatives also displayed high growth inhibitory activity against HepG2 and MCF-7 cell lines. nih.gov One particularly potent compound, 12l, exhibited IC50 values of 10.50 μM against HepG2 and 15.21 μM against MCF-7. nih.gov The antiproliferative activities of chalcone (B49325) derivatives of 2(3H)-benzoxazolone were confirmed against the HCT116 colon cancer cell line. benthamdirect.com The selectivity of these compounds is a key area of investigation, with studies showing that some derivatives have a high selectivity index against cancer cells compared to normal human fibroblasts. nih.gov

Antiproliferative Activity of Benzoxazolone Derivatives
Cancer Cell LineCancer TypeObserved Activity (IC50 / Potency)Source
HepG2Liver CancerSignificant activity <10 µM; IC50 of 10.50 µM for one derivative nih.govnih.gov
MCF-7Breast CancerSignificant activity <10 µM; IC50 of 15.21 µM for one derivative nih.govnih.gov
HCT-29Colon CancerSignificant activity <10 µM nih.gov
HCT116Colon CancerConfirmed antiproliferative activity benthamdirect.com
HeLaCervical CancerHigh antiproliferative activity scielo.br

Cellular Targets and Pathway Modulation (e.g., Enzyme Inhibition, Apoptosis Induction)

Research into the anticancer mechanisms of benzoxazolone derivatives has revealed their ability to modulate key cellular pathways involved in cancer cell proliferation and survival. A primary mechanism is the induction of apoptosis, or programmed cell death. nih.govnih.govbenthamdirect.com

Studies have shown that active derivatives can arrest the cell cycle, prevent DNA duplication by downregulating topoisomerase II, and induce apoptosis by increasing the expression of p53 and caspase-3. nih.govresearchgate.net One derivative was found to cause an approximately 7-fold increase in p53 expression and an 8-fold increase in caspase-3 expression. nih.gov The activation of caspase-3 is a critical indicator that the downstream apoptotic pathway has been initiated. wjarr.com The presence of a free amino group on the benzoxazinone (B8607429) scaffold was identified as a common feature in several active derivatives. nih.gov

Further mechanistic studies have identified specific molecular targets. Certain benzoxazole derivatives function as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase in angiogenesis. nih.govmdpi.com One such inhibitor arrested HepG2 cell growth, induced apoptosis in over 35% of cells, significantly increased levels of the pro-apoptotic proteins caspase-3 and BAX, and reduced the level of the anti-apoptotic protein Bcl-2. nih.gov Other derivatives have been shown to inhibit the phosphatidylinositol-3-kinase (PI3Kα) pathway, which also leads to the activation of caspase-3 and subsequent apoptosis. benthamdirect.com

Enzyme and Receptor Modulation Studies

Investigation of Enzyme Inhibition Profiles (e.g., α-Glucosidase, COX, 5-Lipoxygenase)

Derivatives of the benzoxazolone core structure have been systematically evaluated for their inhibitory effects on several key enzymes implicated in various pathological conditions.

α-Glucosidase Inhibition: Several studies have highlighted the potential of benzoxazole and its derivatives as inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion and a key target in the management of type 2 diabetes. A series of novel benzothiazole-triazole derivatives, which share structural similarities with benzoxazolones, demonstrated significant in vitro α-glucosidase inhibitory activity, with IC50 values ranging from 20.7 to 61.1 µM, markedly more potent than the standard drug acarbose (B1664774) (IC50 = 817.38 µM). mdpi.com Similarly, a study on new benzotriazole-based bis-Schiff base derivatives also reported potent α-glucosidase inhibition. mdpi.com Kinetic analyses of some of these derivatives revealed a competitive mode of inhibition. nih.gov

Cyclooxygenase (COX) Inhibition: The anti-inflammatory potential of benzoxazolone-related structures has been investigated through their interaction with cyclooxygenase (COX) enzymes. While direct studies on 5-Amino-3-benzyl-2,3-dihydro-1,3-benzoxazol-2-one are limited, research on structurally related 1,4-benzoxazine derivatives has shown promising results. Certain derivatives exhibited optimal COX-2 inhibition with IC50 values in the range of 0.57–0.72 μM and a high selectivity index for COX-2 over COX-1. rsc.org This selectivity is a desirable trait for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects.

5-Lipoxygenase (5-LOX) Inhibition: Benzoxazole derivatives have also been identified as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the biosynthesis of pro-inflammatory leukotrienes. A series of synthesized benzoxazoles demonstrated inhibitory activity against 5-LOX, with IC50 values for the inhibition of LTC4 formation ranging from 0.12 to 23.88 μM. nih.gov This suggests that the benzoxazole scaffold could be a valuable template for the development of novel anti-inflammatory agents targeting the 5-LOX pathway.

Table 1: Enzyme Inhibition Profile of Benzoxazolone Derivatives

Enzyme Derivative Class IC50 Values Reference
α-Glucosidase Benzothiazole-triazoles 20.7 - 61.1 µM mdpi.com
COX-2 1,4-Benzoxazine derivatives 0.57 - 0.72 µM rsc.org
5-Lipoxygenase Benzoxazoles 0.12 - 23.88 µM nih.gov

Assessment of Receptor Binding Affinity (e.g., Adenosine A2A, Melatoninergic Receptors)

The interaction of benzoxazolone derivatives with G-protein coupled receptors has been a subject of investigation, revealing significant binding affinities for specific receptor subtypes.

Adenosine A2A Receptor Affinity: A series of 2-arylbenzoxazole derivatives have been identified as potent and selective antagonists of the human Adenosine A2A receptor. Modifications at the C5- and C7-positions of the benzoxazole ring led to compounds with nanomolar-range affinity. For instance, one derivative exhibited a Ki value of 40 nM and an IC50 value of 70.6 nM for the human A2A receptor. nih.govebi.ac.uk These findings highlight the benzoxazole scaffold as a promising framework for the design of new A2A receptor antagonists for potential therapeutic applications in conditions such as neurodegenerative diseases. nih.gov

Melatoninergic Receptor Affinity: The benzoxazole nucleus has been established as a melatoninergic pharmacophore. A novel series of benzoxazole derivatives were synthesized and evaluated for their binding affinity to human MT1 and MT2 melatonin (B1676174) receptors. Several of these compounds demonstrated high binding affinity, with some exhibiting better receptor affinities than melatonin itself. nih.gov For example, the introduction of a cyclopropane (B1198618) carboxamide group resulted in a ligand with an 8-fold and 1.6-fold increased affinity for MT1 and MT2 receptors, respectively, compared to melatonin. sci-hub.st Another study on 2(3H)-benzoxazolone derivatives reported ligands with selective affinity for the MT2 receptor. clockss.org

Table 2: Receptor Binding Affinity of Benzoxazolone Derivatives

Receptor Derivative Class Affinity (Ki/IC50) Reference
Adenosine A2A 2-Arylbenzoxazoles Ki = 40 nM, IC50 = 70.6 nM nih.govebi.ac.uk
Melatonin MT1 Benzoxazole derivatives 8-fold higher than melatonin sci-hub.st
Melatonin MT2 Benzoxazole derivatives 1.6-fold higher than melatonin sci-hub.st

Elucidation of Molecular Interaction Mechanisms with Biological Targets

Molecular docking studies have provided valuable insights into the binding modes of benzoxazolone derivatives with their biological targets, explaining the structural basis for their activity.

α-Glucosidase: Molecular docking studies of benzoxazole and related derivatives with α-glucosidase have revealed key interactions within the enzyme's active site. These studies show that the benzoxazole core can form hydrophobic interactions, CH-π interactions, arene-anion interactions, arene-cation interactions, and hydrogen bonds with the amino acid residues of the enzyme. researchgate.net For instance, the phthalimide (B116566) group of one derivative was found to stretch into a hydrophobic pocket, while the chlorophenyl group formed CH–π interactions with phenylalanine residues. nih.gov

Cyclooxygenase (COX): Docking studies of 1,4-benzoxazine derivatives within the active sites of COX-1 and COX-2 have helped to elucidate the structural requirements for selective inhibition. rsc.org Similarly, molecular docking of isoxazole-carboxamide derivatives, which share some structural features, showed that specific substitutions on the phenyl rings allowed the isoxazole (B147169) ring to access a secondary binding pocket in the COX-2 enzyme, contributing to its selectivity. nih.gov

5-Lipoxygenase (5-LOX): Computational screening methods have been employed to identify novel 5-lipoxygenase inhibitors. nih.gov Molecular docking has revealed that the catalytic center of 5-LOX is predominantly hydrophobic, and inhibitors can interact with key amino acid residues and the iron atom in the active site. nih.gov For thiazolyl derivatives of mycophenolic acid, docking studies have helped to predict and rationalize their inhibitory action on 5-lipoxygenase.

Adenosine A2A Receptor: Docking studies of 2-arylbenzoxazole antagonists in the active site of the Adenosine A2A receptor have been instrumental in guiding the structural modifications to enhance binding affinity. These studies have confirmed the importance of specific substitutions on the benzoxazole ring for optimal interaction with the receptor. ebi.ac.ukresearchgate.net

Exploration of Other Biological Effects

Antihyperglycemic Potential (in vitro and in vivo animal model investigations)

The potential of benzoxazolone derivatives in managing hyperglycemia has been demonstrated in both in vitro and in vivo models.

In Vitro Studies: The α-glucosidase inhibitory activity of various benzoxazole and related heterocyclic derivatives provides strong in vitro evidence for their antihyperglycemic potential. wu.ac.thnih.gov By inhibiting this key enzyme in carbohydrate metabolism, these compounds can delay glucose absorption and lower postprandial blood glucose levels. mdpi.com Studies on oxazolone (B7731731) derivatives have shown significant inhibition of both α-amylase and α-glucosidase. nih.gov

In Vivo Animal Model Investigations: The antihyperglycemic effects of benzoxazole derivatives have been confirmed in animal models of diabetes. A study on a new series of benzoxazole derivatives demonstrated significant antihyperglycemic activity in alloxan-induced diabetic Wistar albino rats, with most of the tested compounds showing efficacy comparable to the standard drug pioglitazone. pharmacophorejournal.com Similarly, in vivo studies on oxazolone derivatives have also shown antihyperglycemic and antihyperlipidemic activities. researchgate.net

Table 3: Antihyperglycemic Activity of Benzoxazolone Derivatives

Study Type Model Derivative Class Key Findings Reference
In Vitro α-Glucosidase Inhibition Benzothiazole-triazoles IC50 values significantly lower than acarbose mdpi.com
In Vivo Alloxan-induced diabetic rats Benzoxazole derivatives Significant reduction in blood glucose, comparable to pioglitazone pharmacophorejournal.com

Neuroprotective Effects (in vitro)

The benzoxazolone scaffold has been implicated in the development of agents with neuroprotective properties. nih.gov In vitro studies have begun to explore the potential of these derivatives in protecting neuronal cells from damage. A study on 3,3-disubstituted-3H-benzofuran-2-one derivatives, which are structurally related to benzoxazolones, investigated their antioxidant capacity in a cellular model of neurodegeneration. The compounds demonstrated an ability to reduce intracellular reactive oxygen species (ROS) levels and protect differentiated SH-SY5Y cells from catechol-induced cell death. mdpi.com One compound, in particular, showed a significant ability to protect neuronal cells from oxidative stress-induced death. mdpi.com These findings suggest that benzoxazolone and its derivatives warrant further investigation as potential neuroprotective agents for various neurodegenerative disorders.

Antiprotozoal Activities (in vitro) of this compound and its Derivatives

Extensive literature searches did not yield specific studies on the in vitro antiprotozoal activities of this compound. While research has been conducted on the broader class of benzoxazole and benzoxazolone derivatives, demonstrating a range of biological activities including antiprotozoal effects, data pertaining directly to the specified compound is not available in the reviewed scientific literature.

Investigations into other benzoxazole derivatives have shown promise against various protozoan parasites. For example, studies on different substituted benzoxazoles have reported activities against parasites such as Leishmania and Trypanosoma species. However, these findings are on structurally distinct molecules and cannot be extrapolated to this compound.

Therefore, the antiprotozoal profile of this compound remains uncharacterized, highlighting a gap in the current scientific knowledge. Future research would be necessary to determine if this specific compound or its close derivatives possess any significant in vitro activity against pathogenic protozoa. Without such dedicated studies, no data tables or detailed research findings on its antiprotozoal activities can be presented.

Structure Activity Relationship Sar Studies of the 5 Amino 3 Benzyl 2,3 Dihydro 1,3 Benzoxazol 2 One Scaffold

Impact of Benzyl (B1604629) Group Modifications at the N3 Position on Biological Potency and Selectivity

The benzyl group at the N3 position of the 2,3-dihydro-1,3-benzoxazol-2-one core plays a pivotal role in modulating the biological activity of this class of compounds. Research has shown that both the presence and the electronic properties of substituents on the benzyl ring can significantly influence potency and selectivity.

Studies involving the synthesis and evaluation of various analogs have demonstrated that substitutions on the phenyl ring of the N3-benzyl group can lead to a wide range of biological responses. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic environment of the entire molecule, thereby affecting its interaction with biological targets. While specific data on the 5-amino-3-benzyl-2,3-dihydro-1,3-benzoxazol-2-one scaffold is limited in publicly accessible literature, related studies on similar benzoxazolone cores suggest that the steric bulk and lipophilicity of the N3-benzyl substituent are critical determinants of activity. For example, in a series of related benzimidazolone derivatives, the nature of the benzyl substituent was shown to significantly impact their affinity for certain biological targets. nih.gov

Table 1: Illustrative Impact of N3-Benzyl Group Modifications on Biological Activity (Hypothetical Data Based on General SAR Principles)

N3-Benzyl SubstituentRelative PotencySelectivity Profile
UnsubstitutedBaselineModerate
4-Methoxy (Electron-donating)IncreasedAltered
4-Chloro (Electron-withdrawing)DecreasedAltered
4-Trifluoromethyl (Strongly EWG)Significantly DecreasedHigh
3,4-DichloroVariableVariable

Contribution of the Amino Group at the C5 Position to Biological Activity Profiles

The amino group at the C5 position of the benzoxazolone ring is a key functional group that significantly contributes to the biological activity profile of these compounds. Its presence is often crucial for establishing important interactions with biological targets, such as hydrogen bonding.

In studies on related 2,5-disubstituted benzoxazoles, the amino group at the 5th position was found to be a critical factor for enhancing antituberculosis activity, particularly when paired with a phenyl ring at the 2nd position. researchgate.net This highlights the importance of the C5-amino group in mediating interactions with specific enzymes or receptors. The basicity of the amino group can also be modulated through derivatization, such as conversion to amides or sulfonamides, which can in turn affect the compound's pharmacokinetic and pharmacodynamic properties. Research on other benzoxazole (B165842) derivatives has shown that substituents at the C5 position are among the most important for biological activity. nih.govresearchgate.net

Influence of Substitutions on the Benzene Ring of the Benzoxazolone Moiety

Modifications to the fused benzene ring of the benzoxazolone moiety offer another avenue for optimizing the pharmacological properties of this compound analogs. The introduction of various substituents can impact factors such as lipophilicity, metabolic stability, and target binding affinity.

Stereochemical Considerations and Their Effects on Biological Activity

The potential for stereoisomerism in derivatives of this compound introduces another layer of complexity and opportunity in drug design. Although the parent compound itself is achiral, modifications to its substituents can introduce chiral centers, leading to the formation of enantiomers or diastereomers.

It is a well-established principle in pharmacology that stereochemistry can have a profound impact on biological activity. unimi.it Different stereoisomers of a drug can exhibit distinct pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules like proteins and nucleic acids. For example, in a study of nature-inspired 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, underscoring the critical role of stereochemistry. unimi.it Therefore, for any chiral analog of this compound, the separation and individual biological evaluation of each stereoisomer would be essential to identify the most active and safest candidate.

Development of Rational Design Principles for Optimized Analogs

The culmination of SAR studies on the this compound scaffold is the development of rational design principles for creating optimized analogs with enhanced therapeutic potential. By integrating the knowledge gained from modifying the N3-benzyl group, the C5-amino group, and the fused benzene ring, medicinal chemists can make informed decisions to improve potency, selectivity, and pharmacokinetic properties.

Key principles for rational design would include:

Targeted Modifications of the N3-Benzyl Group: Based on the desired biological activity, select substituents for the benzyl ring that optimize electronic and steric interactions with the target.

Exploitation of the C5-Amino Group: Utilize the hydrogen bonding capacity of the C5-amino group or derivatize it to fine-tune physicochemical properties and target engagement.

Systematic Exploration of the Benzoxazolone Ring: Introduce a diverse range of substituents on the fused benzene ring to improve metabolic stability and potency.

Consideration of Stereochemistry: For chiral analogs, synthesize and test individual stereoisomers to identify the eutomer (the more active isomer).

By applying these principles, researchers can move beyond serendipitous discovery and towards the deliberate design of novel this compound derivatives with superior therapeutic profiles. The integration of computational modeling and in silico screening can further accelerate this process by predicting the biological activity of virtual compounds before their synthesis. nih.gov

Future Research Directions and Potential Academic Applications for 5 Amino 3 Benzyl 2,3 Dihydro 1,3 Benzoxazol 2 One

Innovations in Green and Sustainable Synthetic Methodologies

The development of environmentally friendly synthetic routes for benzoxazolone derivatives is a growing area of interest. researchgate.net Traditional methods often involve harsh reaction conditions and hazardous solvents. Future research will likely focus on green chemistry principles to synthesize 5-Amino-3-benzyl-2,3-dihydro-1,3-benzoxazol-2-one and its analogs.

Key areas for innovation include:

Catalyst Development : The use of reusable and non-toxic catalysts, such as ionic liquids supported on nanoparticles or samarium triflate in aqueous media, can lead to more sustainable processes. nih.govorganic-chemistry.org

Alternative Energy Sources : Microwave and ultrasound irradiation have been shown to accelerate reaction times and improve yields in the synthesis of related heterocyclic compounds. researchgate.netresearchgate.net

Solvent-Free Reactions : Performing reactions under solvent-free conditions minimizes waste and reduces environmental impact. nih.gov

Table 1: Comparison of Green Synthesis Methodologies for Benzoxazole (B165842) Derivatives
MethodologyKey FeaturesPotential AdvantagesReference
Ultrasound-assisted synthesisUse of montmorillonite (B579905) K10 as a catalyst.High yields, eco-friendly. researchgate.net
Solvent-free sonicationUse of imidazolium (B1220033) chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles.Faster reaction rates, high yields, reusable catalyst. nih.gov
Aqueous medium synthesisUse of samarium triflate as a reusable acid catalyst.Mild reaction conditions, efficient. organic-chemistry.org
Electrochemical oxidation/cyclizationTransition metal- and oxidant-free conditions.Atom-economical, produces H2 as the only byproduct. organic-chemistry.org

Discovery of Novel Biological Targets and Pathways

The benzoxazolone nucleus is a versatile pharmacophore present in compounds with a wide range of biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial properties. nih.govnih.govresearchgate.net Future research on this compound could unveil new biological targets and therapeutic applications.

Potential research avenues include:

Enzyme Inhibition : Investigating the inhibitory activity against enzymes like acid ceramidase, which is involved in cancer pathology, and aldose reductase, a key enzyme in the polyol pathway associated with diabetic complications. acs.orgnih.gov

Anticancer Mechanisms : Exploring the pro-apoptotic potential and cell cycle arrest capabilities in various cancer cell lines. neu.edu.tr Derivatives of benzoxazole have shown to induce apoptosis through both receptor and mitochondrial pathways. researchgate.net

Antimicrobial Spectrum : Screening against a broad range of bacterial and fungal pathogens to identify potential new antimicrobial agents. mdpi.comnih.gov

Neuroprotective Effects : Given the diverse biological profile of benzoxazolones, investigating their potential in neurodegenerative diseases is a plausible next step. nih.gov

Table 2: Reported Biological Activities of Benzoxazolone Derivatives
Biological ActivityPotential Molecular Target/PathwayReference
AnticancerVEGFR-2, EGFR, ARO enzymes, Caspase-9, Caspase-3 neu.edu.tr
Anti-inflammatoryCyclooxygenase (COX) researchgate.net
AnalgesicNot specified nih.gov
AntimicrobialEffective against Gram-positive and Gram-negative bacteria mdpi.com
Acid Ceramidase InhibitionRegulates ceramide signaling acs.orgnih.gov
Aldose Reductase InhibitionPolyol pathway in diabetic nephropathy nih.gov

Integration of Advanced Computational Modeling and Artificial Intelligence in Compound Design

The use of artificial intelligence (AI) and computational methods is revolutionizing drug discovery. youtube.comoxfordglobal.com These tools can accelerate the design and optimization of new drug candidates based on the this compound scaffold.

Future applications in this area include:

Generative AI for Novel Molecules : Employing generative AI models to design novel molecules with improved efficacy and specificity. oxfordglobal.com

Predictive Modeling : Using machine learning to predict the biological activity, pharmacokinetic properties, and potential toxicity of new derivatives. youtube.com

High-Throughput Virtual Screening : Conducting virtual screening of large compound libraries to identify molecules that bind to specific biological targets. nih.gov

Development of this compound as Chemical Probes for Biological Research

The benzoxazole scaffold is a recognized component in the design of fluorescent probes. jetir.org This suggests that this compound could be developed into chemical probes to study biological processes.

Potential developments include:

Fluorescent Labeling : Modifying the compound to create fluorescent probes for imaging and tracking biological molecules or cellular processes.

Affinity-Based Probes : Designing probes that can be used to identify and isolate specific protein targets.

Exploration of Applications in Materials Science and Industrial Chemistry Beyond Biological Systems

While the primary focus for benzoxazolone derivatives has been in medicinal chemistry, their unique chemical structures may lend them to applications in materials science. Future research could explore the potential of this compound in the development of novel materials.

Possible areas of exploration are:

Polymer Chemistry : Investigating the use of the compound as a monomer or additive in the synthesis of new polymers with unique optical or electronic properties.

Organic Electronics : Exploring the potential for derivatives to be used in the development of organic light-emitting diodes (OLEDs) or other electronic devices. nih.gov

High-Throughput Screening and Combinatorial Library Synthesis Based on the Benzoxazolone Scaffold

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with desired biological activity. wpmucdn.comnih.gov The this compound scaffold is an ideal candidate for the creation of combinatorial libraries for HTS.

Future research efforts could involve:

Combinatorial Synthesis : Synthesizing a large library of derivatives by systematically modifying the amino and benzyl (B1604629) groups, as well as the benzoxazolone core.

HTS Campaigns : Screening these libraries against a wide range of biological targets to identify lead compounds for drug development. nih.govku.edu

Q & A

Q. How to design SAR studies incorporating heterocyclic substituents at position 5 to enhance antimicrobial efficacy?

  • Methodological Answer : Systematic substitution with triazoles, thiadiazoles, or pyridines is guided by:
  • Electronic Parameters : Electron-withdrawing groups (e.g., CF3) improve target binding.
  • Steric Effects : Bulky substituents reduce activity (e.g., MIC increases from 8 to 32 µg/mL for naphthyl groups) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.